tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate
Overview
Description
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.
Preparation Methods
The synthesis of tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the bromination of a quinoline precursor followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step can be carried out using tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Chemical Reactions Analysis
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and infectious diseases.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their potential as therapeutic agents.
Industrial Applications: It is used in the development of agrochemicals and dyes due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinoline ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The tert-butyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other quinoline derivatives such as:
6-Bromoquinoline: Lacks the tert-butyl ester group, making it less sterically hindered and potentially more reactive.
tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate: Lacks the bromine atom, which can affect its reactivity and biological activity.
6-Chloro-3,4-dihydroquinoline-1(2H)-carboxylate: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
These comparisons highlight the unique features of this compound, such as its steric hindrance and reactivity due to the presence of the bromine atom and tert-butyl group.
Properties
IUPAC Name |
tert-butyl 6-bromo-3,4-dihydro-2H-quinoline-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVKARGTRMNFQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696254 | |
Record name | tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123169-45-8 | |
Record name | 1,1-Dimethylethyl 6-bromo-3,4-dihydro-1(2H)-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123169-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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